molecular formula C20H25N3O2S B6911663 N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)acetamide

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)acetamide

Cat. No.: B6911663
M. Wt: 371.5 g/mol
InChI Key: GRRBZVYSEOBEPX-UHFFFAOYSA-N
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Description

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(5-oxa-8-azaspiro[35]nonan-8-yl)acetamide is a complex organic compound featuring a thiazole ring, a spirocyclic structure, and an acetamide group

Properties

IUPAC Name

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-15-4-2-5-16(10-15)11-17-12-21-19(26-17)22-18(24)13-23-8-9-25-20(14-23)6-3-7-20/h2,4-5,10,12H,3,6-9,11,13-14H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRBZVYSEOBEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CN3CCOC4(C3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Spirocyclic Structure: The spirocyclic moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under basic conditions.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)acetamide may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the thiazole ring, which is known for such activities .

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)acetamide would depend on its specific biological target. Generally, compounds with thiazole rings can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The spirocyclic structure may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)acetamide is unique due to its combination of a thiazole ring, a spirocyclic structure, and an acetamide group. This combination may confer unique biological properties and enhance its potential as a drug candidate.

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